tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706568
InChI: InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)18-8-4-9-19-10-7-14-11-13(12-20)5-6-15(14)19/h5-7,10-12H,4,8-9H2,1-3H3,(H,18,21)
SMILES: CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C=O
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol

tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate

CAS No.:

Cat. No.: VC13706568

Molecular Formula: C17H22N2O3

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate -

Specification

Molecular Formula C17H22N2O3
Molecular Weight 302.37 g/mol
IUPAC Name tert-butyl N-[3-(5-formylindol-1-yl)propyl]carbamate
Standard InChI InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)18-8-4-9-19-10-7-14-11-13(12-20)5-6-15(14)19/h5-7,10-12H,4,8-9H2,1-3H3,(H,18,21)
Standard InChI Key MQJFEZIOJDVNFV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C=O
Canonical SMILES CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=CC(=C2)C=O

Introduction

tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate is a complex organic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its unique structure, which includes an indole ring and a formyl group, makes it a versatile intermediate for various chemical reactions. This article aims to provide an in-depth analysis of the compound, including its synthesis, properties, and potential applications.

Synthesis of tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate

The synthesis of tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate involves multiple steps, starting with the formation of an indole derivative. The process typically requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. Anhydrous solvents like ethyl acetate are often used to prevent hydrolysis of intermediates.

Synthesis Steps:

  • Formation of Indole Derivative: The indole ring is synthesized first, often through methods involving the condensation of appropriate precursors.

  • Introduction of the Propyl Chain: The indole derivative is then modified to include a propyl chain, which is crucial for the final carbamate formation.

  • Carbamate Formation: The propyl chain is reacted with tert-butyl carbamate to form the final product.

Applications in Organic Synthesis and Medicinal Chemistry

tert-Butyl N-[3-(5-formylindol-1-yl)propyl]carbamate is versatile in organic synthesis, serving as an intermediate for the preparation of various compounds with potential biological activities. Its applications in medicinal chemistry are linked to its interactions with biological targets, which can lead to the development of new drugs.

Potential Biological Activities:

  • Neuroactive Compounds: The indole core is found in several neuroactive compounds, suggesting potential applications in neuroscience.

  • Anticancer Agents: The formyl group can be modified to create compounds with anticancer properties.

Future Research Directions:

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Biological Activity Screening: Evaluating the compound and its derivatives for potential biological activities.

  • Derivative Synthesis: Modifying the compound to create new entities with enhanced properties.

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